molecular formula C17H18F3N3O B11449543 N-cyclopentyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-cyclopentyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11449543
M. Wt: 337.34 g/mol
InChI Key: QWOPBEZEDUPMBI-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution reactions: The cyclopentyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using corresponding halides or other suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-(3-methoxyphenyl)-6-methylpyrimidin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-cyclopentyl-4-(3-hydroxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the trifluoromethyl group in N-cyclopentyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to certain biological targets.

Properties

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

N-cyclopentyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C17H18F3N3O/c1-24-13-8-4-5-11(9-13)14-10-15(17(18,19)20)23-16(22-14)21-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,21,22,23)

InChI Key

QWOPBEZEDUPMBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)NC3CCCC3)C(F)(F)F

Origin of Product

United States

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